Guanidine, (2-(N-methyl-2,6-xylidino)ethyl)-
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Overview
Description
Guanidine, (2-(N-methyl-2,6-xylidino)ethyl)- is a compound with the molecular formula C12H20N4. It is a derivative of guanidine, a strong organic base that plays a crucial role in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. Common methods include the use of thiourea derivatives as guanidylating agents, metal-catalyzed guanidylation, and the use of cyanamides . For guanidine, (2-(N-methyl-2,6-xylidino)ethyl)-, specific synthetic routes may involve the reaction of N-methyl-2,6-xylidine with a guanidine precursor under controlled conditions.
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale reactions using efficient catalysts and optimized conditions to ensure high yields and purity. Methods such as catalytic guanylation reactions and transition-metal-catalyzed synthesis are commonly employed .
Chemical Reactions Analysis
Types of Reactions
Guanidine, (2-(N-methyl-2,6-xylidino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted guanidine derivatives .
Scientific Research Applications
Guanidine, (2-(N-methyl-2,6-xylidino)ethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of guanidine, (2-(N-methyl-2,6-xylidino)ethyl)- involves its interaction with molecular targets and pathways. It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This mechanism is crucial for its potential therapeutic effects in treating muscle weakness and fatigue associated with certain medical conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other guanidine derivatives such as:
Guanidine: The parent compound with the formula HNC(NH2)2.
Biguanide: A compound with two guanidine units connected by a carbon backbone.
Thiourea derivatives: Compounds used as guanidylating agents in the synthesis of guanidine derivatives.
Uniqueness
Its ability to act as both a nucleophile and an electrophile, along with its stability and reactivity, makes it a valuable compound in various scientific and industrial fields .
Properties
CAS No. |
46488-79-3 |
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Molecular Formula |
C12H20N4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-[2-(N,2,6-trimethylanilino)ethyl]guanidine |
InChI |
InChI=1S/C12H20N4/c1-9-5-4-6-10(2)11(9)16(3)8-7-15-12(13)14/h4-6H,7-8H2,1-3H3,(H4,13,14,15) |
InChI Key |
QKTIVYNFAOATJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C)CCN=C(N)N |
Origin of Product |
United States |
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